5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole is a compound that features a pyrazole ring substituted with chloromethyl, iodo, and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a pyrazole derivative followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodo group can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chloromethyl and iodo groups can participate in covalent bonding with nucleophilic sites on biomolecules, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)benzene
- 5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyridine
- 5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)thiophene
Uniqueness
Compared to similar compounds, 5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3IN2/c7-2-4-1-5(11)12-13(4)3-6(8,9)10/h1H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXIZCCODMTPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CC(F)(F)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.